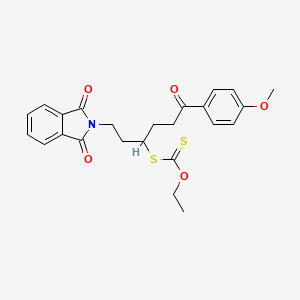
5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina es un compuesto químico con la fórmula molecular C17H15ClN2O. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto es conocido por su estructura única, que incluye un grupo cloro, un grupo dimetilamino y un grupo fenil unido al núcleo de quinolina. Tiene diversas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina típicamente implica la reacción de 5-cloro-8-hidroxiquinolina con 4-(dimetilamino)benzaldehído bajo condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base, como el hidróxido de sodio, y un solvente, como el etanol. La mezcla se calienta a reflujo, y el producto se aísla mediante filtración y recristalización.
Métodos de producción industrial
En entornos industriales, la producción de 8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina puede involucrar métodos más eficientes y escalables. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar el desperdicio y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo cloro se puede sustituir con otros grupos funcionales, como grupos hidroxilo o amino, mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como el hidróxido de sodio o el amoníaco se emplean comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de quinona.
Reducción: Derivados de amina.
Sustitución: Derivados de quinolina sustituidos con hidroxilo o amino.
Aplicaciones Científicas De Investigación
8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la replicación del ADN, lo que lleva a efectos antimicrobianos. Además, su interacción con las vías celulares puede inducir la apoptosis en las células cancerosas, convirtiéndolo en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares
5,7-Dicloro-2-[(dimetilamino)metil]quinolin-8-ol: Este compuesto tiene una estructura similar pero con un grupo cloro adicional.
7-((4-Nitrofenilamino)-fenil-metil)-quinolin-8-ol: Este compuesto contiene un grupo nitro en lugar de un grupo dimetilamino.
Singularidad
8-Hidroxi-5-cloro-7-(4-(dimetilamino)fenil)quinolina es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo dimetilamino mejora su solubilidad y reactividad, mientras que el grupo cloro contribuye a su estabilidad y potencial actividad biológica.
Propiedades
Número CAS |
648896-44-0 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3 |
Clave InChI |
JXWPLJIQVHADDA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)


![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
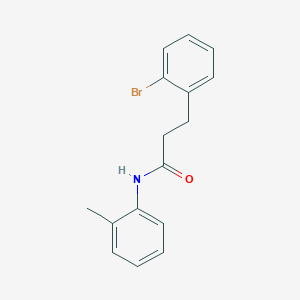
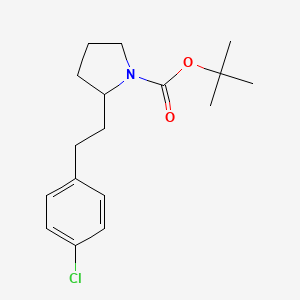
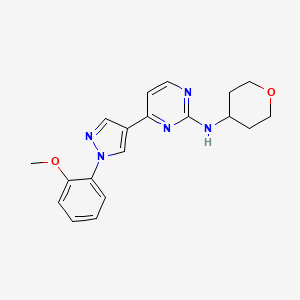
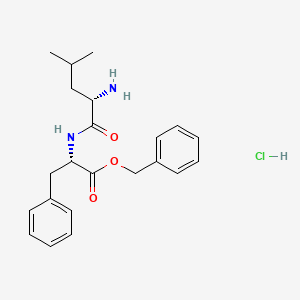
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
